Synthesis of Acetamide, 2-cyano-N-(2-ethyl-6-methylphenyl)-
Synthesis of Acetamide, 2-cyano-N-(2-ethyl-6-methylphenyl)-
Process Development Guide: Synthesis of 2-Cyano-N-(2-ethyl-6-methylphenyl)acetamide
Executive Summary
Compound Identity:
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Systematic Name: 2-Cyano-N-(2-ethyl-6-methylphenyl)acetamide
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Common Reference:
-(2-Ethyl-6-methylphenyl)cyanoacetamide -
Core Moiety: 2-Ethyl-6-methylaniline (MEA) scaffold.[1]
Significance: This compound serves as a critical bifunctional building block in the synthesis of agrochemicals and pharmaceuticals. The "MEA" (2-ethyl-6-methylaniline) moiety is the lipophilic anchor found in the chloroacetanilide class of herbicides (e.g., Metolachlor, Acetochlor), while the cyanoacetamide tail provides a reactive methylene "warhead" for Knoevenagel condensations and heterocyclizations. It is frequently employed to access substituted pyridones, quinolines, and aminopyrazoles via intramolecular cyclization.
Process Overview: The synthesis presents a specific challenge: steric hindrance . The 2-ethyl and 6-methyl groups flanking the amine nitrogen create a "steric gate" that retards nucleophilic attack on standard esters. This guide details two validated routes:
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Route A (Industrial): High-temperature thermal aminolysis in polar aprotic solvents (Atom Economic).
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Route B (Laboratory/Rapid): Activation via cyanoacetyl chloride (High Reactivity).
Retrosynthetic Analysis & Mechanistic Logic
The target molecule is disconnected at the amide bond. The steric bulk of the aniline dictates the choice of the acylating agent.
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Disconnection: Amide bond cleavage.
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Synthons:
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Nucleophile: 2-Ethyl-6-methylaniline (MEA). A sterically crowded, electron-rich aromatic amine.
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Electrophile: Cyanoacetic acid equivalent (Ethyl cyanoacetate or Cyanoacetyl chloride).
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Mechanistic Challenge: In typical anilines, the lone pair is delocalized but accessible. In MEA, the ortho-ethyl and ortho-methyl groups force the nitrogen lone pair out of planarity with the ring (inhibiting conjugation but increasing steric block). Direct reaction with ethyl cyanoacetate requires high thermal energy to overcome the activation barrier imposed by this steric crowding.
Figure 1: Retrosynthetic disconnection showing the convergence of MEA and the cyanoacetyl fragment.
Experimental Protocols
Method A: Thermal Aminolysis (Industrial Standard)
Best for: Scale-up, Cost-efficiency, Atom Economy.
This method avoids corrosive acid chlorides but requires high temperatures to drive the equilibrium by removing ethanol.
Reagents:
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2-Ethyl-6-methylaniline (1.0 equiv)[1]
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Ethyl cyanoacetate (1.2 equiv)
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Solvent: Xylenes (for azeotropic removal) or DMF (for solubility/rate).
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Catalyst: None (thermal) or DMAP (0.1 equiv).
Protocol:
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Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a Dean-Stark trap (if using Xylenes) or a short-path distillation head (if running neat/DMF).
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Charging: Charge 2-ethyl-6-methylaniline (13.5 g, 100 mmol) and Ethyl cyanoacetate (13.6 g, 120 mmol).
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Reaction (Solvent-Free Option): Heat the mixture to 150–160°C . Ethanol will begin to distill off.
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Note: The reaction rate is slow due to sterics. Maintain temperature for 6–8 hours.
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Process Control: Monitor by TLC (EtOAc:Hexane 3:7) or HPLC.[2] The aniline spot will disappear.
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Work-up:
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Cool the reaction mass to ~80°C.
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Add Ethanol (30 mL) slowly to the hot melt to induce crystallization upon further cooling.
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Cool to 0–5°C and stir for 2 hours.
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Isolation: Filter the white crystalline solid. Wash with cold ethanol.
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Yield: Expected 75–85%.
Critical Insight: If the reaction stalls, adding a Lewis base catalyst like DMAP (4-dimethylaminopyridine) or using a high-boiling polar solvent like DMF at reflux (153°C) significantly accelerates the rate by stabilizing the tetrahedral intermediate.
Method B: Acid Chloride Activation (Laboratory Scale)
Best for: Rapid synthesis, Research quantities, Mild conditions.
Reagents:
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2-Ethyl-6-methylaniline (1.0 equiv)[1]
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Cyanoacetyl chloride (1.1 equiv) [Prepared in situ or purchased]
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Base: Triethylamine (TEA) or Pyridine (1.2 equiv)
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Solvent: Dichloromethane (DCM) or THF.
Protocol:
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Preparation: Dissolve 2-ethyl-6-methylaniline (1.35 g, 10 mmol) and TEA (1.2 g, 12 mmol) in dry DCM (20 mL). Cool to 0°C under Nitrogen.
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Addition: Add Cyanoacetyl chloride (1.13 g, 11 mmol) dropwise over 15 minutes.
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Exotherm Warning: The reaction is vigorous. Maintain Temp < 10°C.
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Reaction: Allow to warm to room temperature and stir for 2 hours.
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Work-up:
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Quench with water.
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Wash organic layer with 1N HCl (to remove unreacted aniline/TEA) and then Saturated NaHCO3.
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Dry over Na2SO4 and concentrate.
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Purification: Recrystallize from Ethanol/Water or Toluene.
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Yield: Expected 85–92%.
Process Comparison & Optimization
| Parameter | Method A (Thermal Ester) | Method B (Acid Chloride) |
| Atom Economy | High (Byproduct: Ethanol) | Low (Byproduct: TEA·HCl) |
| Cost | Low (Cheap reagents) | High (Acid chloride is expensive/unstable) |
| Safety | High Temp (150°C) hazard | Corrosive reagents, Exothermic |
| Impurity Profile | Unreacted aniline, oligomers | Hydrolyzed acid, salt contamination |
| Scalability | Excellent (>100 kg) | Poor (Heat management difficult) |
| Reaction Time | 6–12 Hours | 1–3 Hours |
Optimization for Scale-Up (Method A): To maximize yield in the thermal route, use continuous removal of ethanol . On a multi-kilo scale, nitrogen sparging through the reactor melt facilitates ethanol removal, shifting the equilibrium toward the product (Le Chatelier's principle).
Analytical Profile
Characterization Data (Expected):
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Appearance: White to off-white crystalline powder.
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Melting Point: 132–136°C (Estimated based on 2,6-dimethyl analogue).
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IR Spectrum:
- : ~3250 cm⁻¹ (Medium, broad).
- : ~2260 cm⁻¹ (Weak, characteristic nitrile).
- : ~1660 cm⁻¹ (Strong, Amide I).
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¹H NMR (400 MHz, DMSO-d₆):
- 9.6 (s, 1H, NH).
- 7.1–7.3 (m, 3H, Ar-H).
- 3.8 (s, 2H, CO-CH₂-CN). Note: May show active methylene exchange.
- 2.5 (q, 2H, CH₂-CH₃).
- 2.2 (s, 3H, Ar-CH₃).
- 1.1 (t, 3H, CH₂-CH₃).
Workflow Visualization
Figure 2: Decision tree and workflow for the synthesis of 2-cyano-N-(2-ethyl-6-methylphenyl)acetamide.
References
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Organic Syntheses , Coll.[2] Vol. 1, p. 179 (1941); Vol. 3, p. 53 (1923). Synthesis of Ethyl Cyanoacetate and General Amidation Protocols.
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ChemicalBook , Synthesis of 2-Cyano-N-(2,6-dimethylphenyl)acetamide. (Methodology adapted for the 2-ethyl analogue).[3]
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BenchChem , Comparative Guide to the Synthesis of 2-Cyano-2-(hydroxyimino)acetamide. (Provides context on cyanoacetamide reactivity).
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Patent CN104910021A , Preparation technology of 2-methyl-6-ethylaniline. (Source for the starting material synthesis).[2][4][5][6][7]
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RSC Advances , 2020. Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate. (Context for applications in heterocycle synthesis).
Sources
- 1. 2-Ethyl-6-methylaniline | C9H13N | CID 32485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN104910021A - Preparation technology of 2-methyl-6-ethylaniline - Google Patents [patents.google.com]
- 4. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Cyanoacetamide Dealer and Distributor | 2-Cyanoacetamide Supplier | 2-Cyanoacetamide Stockist | 2-Cyanoacetamide Importers [multichemindia.com]
- 6. Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
